molecular formula C9H17NO2 B049202 ethyl N-hex-5-enylcarbamate CAS No. 112476-25-2

ethyl N-hex-5-enylcarbamate

Cat. No. B049202
M. Wt: 171.24 g/mol
InChI Key: XYTRCCSWTJVRMJ-UHFFFAOYSA-N
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Description

Ethyl N-hex-5-enylcarbamate, also known as EBC-46, is a naturally occurring compound found in the fruit of the blushwood tree (Hylandia dockrillii). This compound has been found to have potent anticancer properties and has gained significant attention in the scientific community. In

Mechanism Of Action

The exact mechanism of action of ethyl N-hex-5-enylcarbamate is not fully understood. However, it is believed to work by disrupting the microtubule network in cancer cells, leading to cell death. ethyl N-hex-5-enylcarbamate has also been found to activate the immune system, leading to the destruction of cancer cells by the body's own immune cells.

Biochemical And Physiological Effects

Ethyl N-hex-5-enylcarbamate has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anticancer properties, ethyl N-hex-5-enylcarbamate has also been found to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using ethyl N-hex-5-enylcarbamate in lab experiments is its potency. ethyl N-hex-5-enylcarbamate has been found to be effective at very low concentrations, making it a cost-effective option for research. However, one limitation of using ethyl N-hex-5-enylcarbamate in lab experiments is its limited availability. The compound can only be obtained through extraction from the seeds of the blushwood tree, which is found in a limited region of Australia.

Future Directions

There are several future directions for research on ethyl N-hex-5-enylcarbamate. One area of interest is the development of synthetic analogs of ethyl N-hex-5-enylcarbamate that can be produced in large quantities. Another area of research is the investigation of the potential of ethyl N-hex-5-enylcarbamate in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of ethyl N-hex-5-enylcarbamate and its potential applications in other diseases.
Conclusion:
ethyl N-hex-5-enylcarbamate is a promising compound with potent anticancer properties. Its minimal toxicity in normal cells and low concentration requirement make it an attractive option for cancer treatment. Further research is needed to fully understand the mechanism of action of ethyl N-hex-5-enylcarbamate and its potential applications in other diseases.

Synthesis Methods

Ethyl N-hex-5-enylcarbamate is extracted from the seeds of the blushwood tree. The extraction process involves grinding the seeds and soaking them in a solvent such as ethanol. The resulting extract is then purified using chromatography to obtain pure ethyl N-hex-5-enylcarbamate.

Scientific Research Applications

Ethyl N-hex-5-enylcarbamate has been extensively studied for its anticancer properties. In vitro studies have shown that ethyl N-hex-5-enylcarbamate induces cell death in a variety of cancer cell lines, including melanoma, breast, prostate, and pancreatic cancer cells. In vivo studies have also demonstrated the effectiveness of ethyl N-hex-5-enylcarbamate in treating cancer. In a study conducted on mice, ethyl N-hex-5-enylcarbamate was found to significantly reduce the size of tumors.

properties

CAS RN

112476-25-2

Product Name

ethyl N-hex-5-enylcarbamate

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl N-hex-5-enylcarbamate

InChI

InChI=1S/C9H17NO2/c1-3-5-6-7-8-10-9(11)12-4-2/h3H,1,4-8H2,2H3,(H,10,11)

InChI Key

XYTRCCSWTJVRMJ-UHFFFAOYSA-N

SMILES

CCOC(=O)NCCCCC=C

Canonical SMILES

CCOC(=O)NCCCCC=C

synonyms

Carbamic acid, 5-hexenyl-, ethyl ester (9CI)

Origin of Product

United States

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